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molecular formula C35H42N4O5 B1426059 Unii-A6X64T4LZ4 CAS No. 909800-36-8

Unii-A6X64T4LZ4

Cat. No. B1426059
M. Wt: 598.7 g/mol
InChI Key: ZVPVPYWMFMUFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868175B2

Procedure details

To a 200 mL flask was added 1N NaOH (40 mL), MeOH (40 mL) and 1-[4-({2-[4-(biphenyl-2-ylcarbamoyloxy)piperidin-1-yl]ethyl}methylcarbamoyl)benzyl]piperidine-4-carboxylic acid ethyl ester (1.12 g, 1.7 mmol; prepared as described in Preparation 6). The reaction was allowed to stir at room temperature for 16 hours. The reaction mixture was then concentrated under reduced pressure and this mixture was acidified with 1N HCl (40 mL) at 0-5° C. with an ice bath. The product was then extracted with DCM (2×50 mL). The combined organic layers were washed with water (100 mL), brine (100 mL), dried over sodium sulfate, filtered and concentrated to afford the title compound (0.80 g, 1.28 mmol) in 75% yield. The title compound was sufficiently pure to use without further purification.
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
1-[4-({2-[4-(biphenyl-2-ylcarbamoyloxy)piperidin-1-yl]ethyl}methylcarbamoyl)benzyl]piperidine-4-carboxylic acid ethyl ester
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:5][C:6]([CH:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15]2[CH:20]=[CH:19][C:18]([C:21](=[O:48])[N:22]([CH2:24][CH2:25][N:26]3[CH2:31][CH2:30][CH:29]([O:32][C:33](=[O:47])[NH:34][C:35]4[CH:40]=[CH:39][CH:38]=[CH:37][C:36]=4[C:41]4[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=4)[CH2:28][CH2:27]3)[CH3:23])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)=[O:7])C>CO>[C:36]1([C:41]2[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=2)[CH:37]=[CH:38][CH:39]=[CH:40][C:35]=1[NH:34][C:33]([O:32][CH:29]1[CH2:30][CH2:31][N:26]([CH2:25][CH2:24][N:22]([CH3:23])[C:21]([C:18]2[CH:19]=[CH:20][C:15]([CH2:14][N:11]3[CH2:10][CH2:9][CH:8]([C:6]([OH:7])=[O:5])[CH2:13][CH2:12]3)=[CH:16][CH:17]=2)=[O:48])[CH2:27][CH2:28]1)=[O:47] |f:0.1|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
1-[4-({2-[4-(biphenyl-2-ylcarbamoyloxy)piperidin-1-yl]ethyl}methylcarbamoyl)benzyl]piperidine-4-carboxylic acid ethyl ester
Quantity
1.12 g
Type
reactant
Smiles
C(C)OC(=O)C1CCN(CC1)CC1=CC=C(C=C1)C(N(C)CCN1CCC(CC1)OC(NC1=C(C=CC=C1)C1=CC=CC=C1)=O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
this mixture was acidified with 1N HCl (40 mL) at 0-5° C. with an ice bath
EXTRACTION
Type
EXTRACTION
Details
The product was then extracted with DCM (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=C(C=CC=C1)NC(=O)OC1CCN(CC1)CCN(C(=O)C1=CC=C(CN2CCC(CC2)C(=O)O)C=C1)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.28 mmol
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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